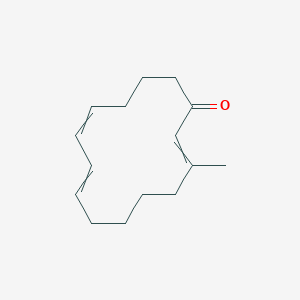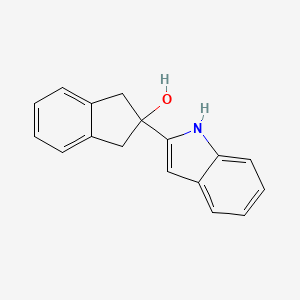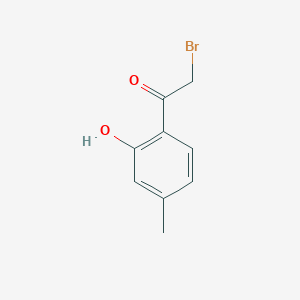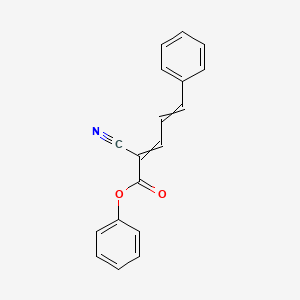
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a chlorinated propene group and a hydroxylated cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one typically involves the reaction of 2,3-dichloropropene with a suitable nucleophile under basic conditions. One common method involves the use of hydrazine hydrate and potassium hydroxide (KOH) as the base . The reaction proceeds through the formation of intermediate thiiranium ions, which then undergo nucleophilic attack to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can help in achieving consistent results. The key to industrial production is the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the cyclopentenone ring can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclopentanone derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The presence of the chloropropene group allows for selective binding to specific targets, while the hydroxyl group can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroprop-2-en-1-yl derivatives: Compounds with similar chloropropene groups but different functional groups.
Cyclopentenone derivatives: Compounds with similar cyclopentenone rings but different substituents.
Uniqueness
5-(2-Chloroprop-2-en-1-yl)-4-hydroxycyclopent-2-en-1-one is unique due to the combination of its chloropropene and hydroxylated cyclopentenone moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
144269-08-9 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
5-(2-chloroprop-2-enyl)-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H9ClO2/c1-5(9)4-6-7(10)2-3-8(6)11/h2-3,6-7,10H,1,4H2 |
Clé InChI |
AXITWVOXBYZURO-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1C(C=CC1=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


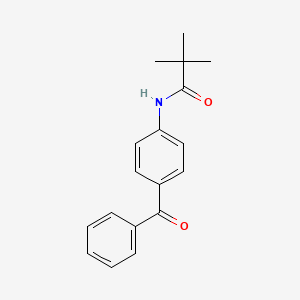


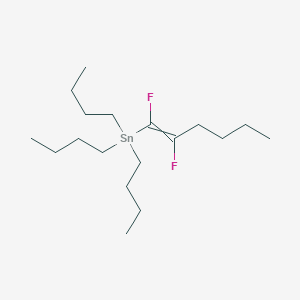
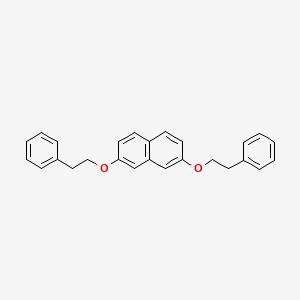

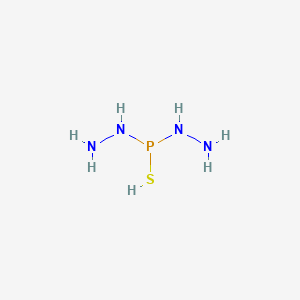
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
